molecular formula C14H14N2 B13956803 (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine CAS No. 400058-80-2

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine

Cat. No.: B13956803
CAS No.: 400058-80-2
M. Wt: 210.27 g/mol
InChI Key: IYEDWDZNGYRPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a pyridine ring and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine typically involves the condensation reaction between 3-ethylbenzaldehyde and 2-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-Methylphenyl)-1-(2-pyridinyl)methanimine
  • (Z)-N-(3-Propylphenyl)-1-(2-pyridinyl)methanimine
  • (Z)-N-(3-Isopropylphenyl)-1-(2-pyridinyl)methanimine

Uniqueness

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and binding properties. This subtle difference can lead to variations in the compound’s biological activity and its suitability for specific applications compared to its analogs.

Properties

CAS No.

400058-80-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C14H14N2/c1-2-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15-14/h3-11H,2H2,1H3

InChI Key

IYEDWDZNGYRPQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.